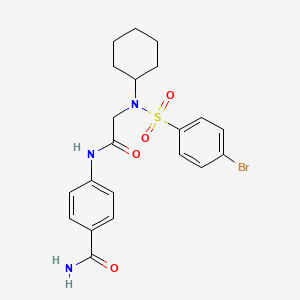![molecular formula C23H22N2O6S B7710950 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Wirkmechanismus
AZD-9291 selectively targets mutated forms of EGFR, which are commonly found in NSCLC patients. This compound irreversibly binds to the cysteine residue in the ATP-binding pocket of EGFR, resulting in inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. This compound also induces apoptosis (programmed cell death) in cancer cells, which further reduces tumor growth. In addition, AZD-9291 has minimal effects on normal cells, which reduces the risk of toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AZD-9291 in lab experiments include its high selectivity for mutated forms of EGFR, its superior efficacy and safety compared to first and second-generation EGFR inhibitors, and its ability to induce apoptosis in cancer cells. However, the limitations of using AZD-9291 in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for research on AZD-9291. One potential direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of NSCLC. Another potential direction is to explore the use of AZD-9291 in the treatment of other types of cancer that have mutations in EGFR. Additionally, further research is needed to understand the long-term effects of AZD-9291 on normal cells and to develop strategies to minimize toxicity.
Synthesemethoden
The synthesis of AZD-9291 involves the reaction of 4-(3-chloro-4-fluorophenylamino)-6-methoxyquinazoline with 1-(2-((2-azepanyl)amino)-2-oxoethyl)-4-(dimethylamino)-2-buten-1-one in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-arylation, Suzuki coupling, and amide bond formation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
AZD-9291 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to selectively inhibit mutated forms of EGFR, which are commonly found in NSCLC patients. In addition, AZD-9291 has demonstrated superior efficacy and safety compared to first and second-generation EGFR inhibitors.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-16-3-2-4-18(11-16)25-32(27,28)20-8-6-19(7-9-20)29-14-23(26)24-13-17-5-10-21-22(12-17)31-15-30-21/h2-12,25H,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUSJBRYHYRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



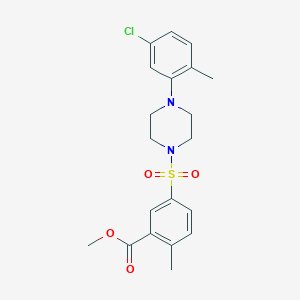
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
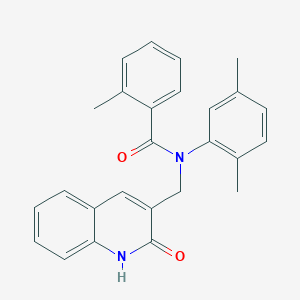
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
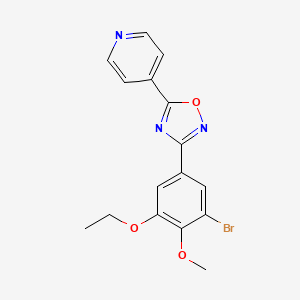
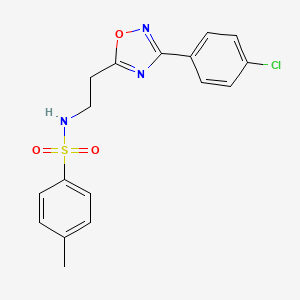

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)

